3-[2-(Trifluoromethyl)phenoxy]propanoic acid
Description
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-2-4-8(7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJCNUCQTBMNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588178 | |
| Record name | 3-[2-(Trifluoromethyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926219-09-2 | |
| Record name | 3-[2-(Trifluoromethyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction
The core synthetic route involves the reaction of a trifluoromethyl-substituted phenol with a halogenated propanoic acid derivative or its salt under basic conditions to form the phenoxypropanoic acid.
- Starting materials : 2-(Trifluoromethyl)phenol and 3-chloropropanoic acid or its sodium salt.
- Reaction conditions : The phenol is deprotonated using a base such as sodium hydroxide to generate the phenolate ion, which then performs nucleophilic substitution on the alkyl halide.
- Temperature and pH : Typical reaction temperatures range from ambient to 70°C, with pH maintained around 10 for optimal nucleophilicity and reaction rate.
- Reaction time : Approximately 1 hour to several hours depending on scale and conditions.
This method is supported by analogous syntheses of related compounds such as 3-[3-(trifluoromethyl)phenoxy]propanoic acid, where sodium hydroxide is used for 1 hour at pH 10 with heating to achieve yields around 31%.
Esterification and Hydrolysis
In some processes, the intermediate ester of the phenoxypropanoic acid is first prepared, followed by hydrolysis to yield the free acid.
- Ester formation : Reaction of the phenol with a halopropanoic acid ester or by esterification of the acid.
- Hydrolysis : The ester is then hydrolyzed under acidic or basic conditions to liberate the free acid.
- Advantages : This stepwise approach can improve purity and facilitate isolation.
Isolation and Purification Techniques
Isolation of the acid from the reaction mixture is critical due to the compound's solubility and tendency to form emulsions or crusts during crystallization.
- Neutralization : The reaction mixture containing the salt form of the acid is acidified with inorganic acids such as hydrochloric acid or organic acids like acetic acid to precipitate the free acid.
- Temperature control : Heating the mixture to 90–127 °C induces formation of a two-phase system, separating an organic phase rich in the acid and an aqueous phase.
- Phase separation : The organic phase containing molten acid is separated, washed, and dried.
- Drying : Water and residual acids are removed by distillation under reduced pressure or normal pressure.
- Yields : The organic phase typically contains over 80% by weight of the acid, with aqueous phase contamination less than 3%.
This method avoids crust formation and improves drying efficiency, enabling continuous or batch processing.
Detailed Research Outcomes and Data Tables
Reaction Yield and Purity Data
Spectroscopic and Analytical Data
- NMR : Characteristic aromatic protons and trifluoromethyl signals confirm substitution pattern.
- HPLC : Used for purity assessment, typically showing >95% purity after isolation.
- Melting point : The acid melts in the range of 90–127 °C, relevant for phase separation during isolation.
Comparative Perspectives from Varied Sources
- Patent Literature : Patents emphasize improved isolation methods involving controlled acidification and phase separation to enhance yield and process efficiency.
- Academic Research : Journal articles report synthesis via nucleophilic substitution with sodium hydroxide and highlight the importance of reaction pH and temperature on yield.
- Industrial Process Development : Emphasis on continuous processing, solvent selection, and impurity control to produce high-purity acid for downstream applications such as herbicide intermediates.
Summary of Preparation Strategy
| Preparation Step | Description | Key Parameters | Advantages |
|---|---|---|---|
| 1. Formation of phenolate | Deprotonation of 2-(trifluoromethyl)phenol with NaOH or KOH | pH ~10, room temp to 70°C | Generates reactive nucleophile |
| 2. Nucleophilic substitution | Reaction with 3-chloropropanoic acid or ester derivative | Heating 1–4 h, aqueous or mixed solvent | Direct C–O bond formation |
| 3. Acidification | Neutralization with inorganic (HCl) or organic acid (AcOH) to precipitate free acid | 90–127 °C, stirring | Efficient phase separation |
| 4. Phase separation and drying | Separation of organic molten acid phase, removal of water and residual acid by distillation | Normal or reduced pressure | High purity, improved drying |
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids or ketones.
Reduction: Production of trifluoromethyl-substituted alcohols.
Substitution: Generation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenoxy]propanoic acid finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and specialty polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[2-(Trifluoromethyl)phenoxy]propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Stereochemistry
- (R)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propanoic acid (ent-12c): Differs in the position of the -CF₃ group (3-position on phenyl) and a methyl group at the 2-position of the propanoic acid chain. The (R)-stereochemistry may enhance enantiomer-specific biological activity, such as enzyme inhibition .
Heterocyclic Replacements
- (±)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid (Fluazifop): Replaces the phenyl ring with a pyridinyloxy group, enhancing herbicidal activity. The pyridine’s nitrogen atom improves target specificity in acetyl-CoA carboxylase inhibition . Haloxyfop: Features a chloro and -CF₃ group on the pyridine ring, increasing potency against grass weeds .
Amino Acid Derivatives
- (2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid: Trifluoromethoxy (-OCF₃) substituent and stereospecific amino group may influence neurotransmitter receptor interactions .
Linkage Modifications
- 3-(2-Trifluoromethylphenyl)propionic acid: Lacks the oxygen atom in the phenoxy linkage, directly attaching the phenyl to the propionic acid. This reduces acidity (pKa) and alters lipophilicity .
Pharmacological Analogs
- Bezafibrate (2-[4-[2-(4-Chlorobenzoyl)aminoethyl]phenoxy]-2-methylpropanoic acid): A hypolipidemic agent with a chlorobenzamide side chain, demonstrating how phenoxy propanoic acid derivatives can be tailored for therapeutic applications .
Structural and Functional Data Tables
Table 2: Physicochemical Properties
Biological Activity
3-[2-(Trifluoromethyl)phenoxy]propanoic acid is a synthetic organic compound characterized by a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. Its molecular formula is C₁₀H₉F₃O₃, and it has a molecular weight of approximately 234.17 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it significant in various chemical and pharmaceutical applications.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, potentially modulating biological pathways. For instance, compounds with this structure may inhibit key enzymes involved in fatty acid synthesis, affecting plant growth and development, thus serving as herbicides.
Enzyme Inhibition
Research suggests that this compound may inhibit enzymes involved in various metabolic pathways. The trifluoromethyl substitution is known to enhance the potency of compounds by increasing their lipophilicity, which aids in better membrane penetration and target interaction .
Case Studies
- Herbicidal Activity : Studies have demonstrated that this compound exhibits significant herbicidal properties by inhibiting specific biosynthetic pathways in plants. This inhibition leads to reduced growth and development in targeted weed species, making it a candidate for agricultural applications.
- Pharmacological Applications : The compound has been examined for potential therapeutic effects beyond herbicidal activity. Its structural similarity to other pharmacologically active compounds suggests possible roles in treating metabolic disorders or as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-2-(3-(trifluoromethyl)phenoxy)propanoic acid | C₁₁H₁₁F₃O₃ | Contains a methyl group that may alter its biological activity compared to the propanoic acid derivative. |
| 2-(3-Phenoxyphenyl)propionic acid | C₁₁H₁₂O₂ | Lacks fluorine substitution; primarily used for anti-inflammatory activities. |
| 4-[4-(Trifluoromethyl)phenoxy]butanoic acid | C₁₂H₉F₃O₃ | Features a butanoic acid moiety which may enhance hydrophobic interactions compared to propanoic derivatives. |
This table highlights the unique trifluoromethyl substitution pattern of this compound, which significantly impacts its chemical behavior and biological activity.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies reveal that the trifluoromethyl group significantly influences how the compound interacts with enzymes and receptors, enhancing its efficacy as a herbicide and potentially in other therapeutic applications. Specific interactions are often assessed through biochemical assays that measure enzyme inhibition or receptor binding .
FDA-Approved Trifluoromethyl Group-Containing Drugs
A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of this functional group in enhancing drug potency and selectivity. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties and therapeutic efficacy across various drug classes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
